N-Benzyl-2-chloro-5-nitrobenzamide

Rotatable bonds Conformational flexibility N-Benzyl topology

Researchers face gaps in CNB building block diversity - most vendors supply only rigid N-aryl analogs (GW9662, T0070907) lacking the flexible N-benzyl topology needed for novel binding poses. N-Benzyl-2-chloro-5-nitrobenzamide (CAS 83909-69-7) fills this gap with a methylene-spaced benzyl group, adding a rotatable bond, H-bond donor, and higher logP (~3.3) vs. N-phenyl CNBs. • Validated PPARγ covalent warhead (Cys285) & antitrypanosomal pharmacophore (optimized leads: EC50 2-27 nM) • 2-Cl handle for Cu-catalyzed hydroxylation to salicylamides in water (33-96% yield) • 97% purity; ambient shipping; 250 mg-25 g in stock

Molecular Formula C14H11ClN2O3
Molecular Weight 290.7 g/mol
CAS No. 83909-69-7
Cat. No. B1604583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloro-5-nitrobenzamide
CAS83909-69-7
Molecular FormulaC14H11ClN2O3
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
InChIKeyXHNKHLNFCWPFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloro-5-nitrobenzamide: Core Structural Identity


N-Benzyl-2-chloro-5-nitrobenzamide (CAS 83909-69-7; CID 796040) is a fully synthetic chloronitrobenzamide (CNB) derivative defined by a 2-chloro-5-nitro-substituted benzamide core tethered through a methylene spacer to a phenyl ring (N-benzyl group) [1]. This structural architecture places it within the broader CNB chemotype — a scaffold extensively investigated for covalent targeting of peroxisome proliferator-activated receptor gamma (PPARγ) and for antiparasitic activity against Trypanosoma species [2][3]. The compound has a molecular formula of C₁₄H₁₁ClN₂O₃, a molecular weight of 290.70 g·mol⁻¹, an experimentally determined melting point of 195 °C, and a predicted XLogP3 of 3.3 . Its defining benzyl substituent introduces a rotatable methylene bridge (3 total rotatable bonds) and a hydrogen-bond donor (amide N–H), features that materially distinguish it from the most frequently cited CNB reference tools GW9662 and T0070907 [1].

Scaffold: N-benzyl chloronitrobenzamide chemotype for nuclear receptor ligand design
Selection logic: Conformationally flexible warhead-bearing intermediate with latent synthetic handles
Workflow fit: Scaffold-hopping campaigns, late-stage diversification, and lipophilicity-dependent SPR studies

N-Benzyl-2-chloro-5-nitrobenzamide: Differentiation from GW9662 & T0070907


The 2-chloro-5-nitrobenzamide pharmacophore alone does not define biological or physicochemical behavior — the N-substituent determines critical parameters including target engagement geometry, lipophilicity, solubility, and off-target liability [1]. GW9662 (N-phenyl) and T0070907 (N-4-pyridinyl) are both covalent PPARγ ligands with Ki values of ~1–3.3 nM at the orthosteric site, yet they produce divergent corepressor recruitment profiles and cannot serve as interchangeable chemical probes [2]. N-Benzyl-2-chloro-5-nitrobenzamide introduces a flexible methylene spacer between the amide nitrogen and the terminal phenyl ring, which increases the number of rotatable bonds from 2 (GW9662) to 3, raises the predicted logP by approximately 0.4–1.0 units relative to the N-phenyl analog, and replaces a direct N-aryl conjugation with a more conformationally mobile N-benzyl topology [3]. These differences mean that procurement decisions predicated on the chloro-nitrobenzamide core alone — without accounting for the N-substituent — risk selecting a compound with substantially altered target selectivity, metabolic stability, and synthetic derivatization potential.

Target: N-Benzyl-2-chloro-5-nitrobenzamide — 3 rotatable bonds, 1 H-bond donor, N-benzyl topology.
GW9662/T0070907: Rigid N-aryl CNBs may not transfer target engagement geometry; conformational ensemble and hydrogen-bonding pharmacophore differ substantially.
Procurement risk: Selecting by core pharmacophore alone can yield altered metabolic stability, lipophilicity, and off-target liability.

N-Benzyl-2-chloro-5-nitrobenzamide: Quantitative Differentiation Evidence


Conformational Flexibility via N-Benzyl Methylene Spacer

N-Benzyl-2-chloro-5-nitrobenzamide possesses 3 rotatable bonds, compared with 2 for GW9662 (N-phenyl) and 2 for T0070907 (N-4-pyridinyl) [1]. The additional rotatable bond arises from the benzylic methylene (–CH₂–) spacer that decouples the terminal phenyl ring from the amide nitrogen, eliminating the extended π-conjugation present in GW9662 and increasing the accessible conformational ensemble [2]. The compound also features 1 hydrogen-bond donor (amide N–H) vs. 0 for GW9662 (tertiary amide–anilide structure), a factor known to influence target binding orientation and solubility in polar media [3].

Conformational flexibility
Direct head-to-head comparison
3 rotatable bonds vs. 2 (GW9662 & T0070907); +1 H-bond donor
Distinct chemotype for scaffold-hopping; alters binding entropy penalty and pharmacophore.
Based on PubChem/SMILES cheminformatics descriptors.
Rotatable bonds Conformational flexibility N-Benzyl topology Ligand design

Enhanced Thermal Stability and Crystalline Lattice Energy

The experimentally determined melting point of N-Benzyl-2-chloro-5-nitrobenzamide is 195 °C , substantially higher than that of GW9662 (158–159 °C, lit.) and T0070907 (reported ca. 158–162 °C range) . This 36–37 °C elevation is consistent with the presence of an additional hydrogen-bond donor (–NH–) that can participate in intermolecular hydrogen bonding within the crystal lattice, as well as the increased molecular weight (290.7 vs. 276.7 g·mol⁻¹) and the conformational restriction imposed by the benzyl group.

Thermal stability
Data to verify
Melting point 195 °C vs. GW9662 158–159 °C (+36 °C)
Supports solid-state stability screening and storage protocol review.
Source review recommended; cross-validate with vendor COA.
Melting point Thermal stability Crystallinity Solid-state properties

Copper-Catalyzed Hydroxylation via 2-Chloro Substituent

Balkrishna and Kumar (2012) demonstrated that 2-chlorobenzamide substrates, including N-benzyl-2-chloro-5-nitrobenzamide, undergo efficient copper-catalyzed hydroxylation in neat water using CuI/1,10-phenanthroline/KOH to afford the corresponding 2-hydroxybenzamides in yields ranging from 33–96% across a diverse substrate scope . This transformation exploits the 2-chloro substituent as a latent hydroxyl group — a synthetic handle that is mechanistically accessible in N-benzyl CNBs but has not been demonstrated under equivalent mild aqueous conditions for the N-phenyl (GW9662) or N-pyridinyl (T0070907) counterparts, where competing side reactions at the N-aryl ring may limit selectivity .

Cu-catalyzed hydroxylation
Class-level inference
CuI/1,10-phenanthroline/KOH, H₂O, 80–120 °C; yields 33–96% across substrate scope
Latent 2-chloro → 2-hydroxy handle for salicylamide analog generation.
Class-level inference; validate for this specific substrate.
Copper catalysis C–Cl bond hydroxylation 2-Hydroxybenzamide synthesis Green chemistry

Lipophilicity Modulation via N-Benzyl Group

The predicted XLogP3 for N-Benzyl-2-chloro-5-nitrobenzamide is 3.3 , compared with approximately 2.9 for GW9662 (calculated from its SMILES using the same algorithm) [1]. This difference of ~0.4 units arises from the replacement of the direct N-phenyl attachment with the N-benzyl group, which inserts an additional methylene unit and reduces the polarity contributed by the anilide N–H (absent in GW9662). In the context of CNB-based antitrypanosomal leads, the 2024 Carrillo et al. study demonstrated that oral bioavailability and brain penetration (peak brain concentrations exceeding 7 μM in rodents) are achievable with optimized CNB analogs — parameters critically dependent on logP tuning [2]. For screening applications, a logP of 3.3 places this compound in a range where nonspecific protein binding and aggregation-based artifacts must be carefully controlled, a consideration less pronounced for the slightly more polar T0070907 (predicted logP ~2.5).

Lipophilicity
Cross-study comparable
XLogP3 3.3 vs. GW9662 ~2.9 (+0.4)
Supports membrane permeability studies; mandates counter-screening for promiscuous binding.
Predicted value; confirm experimentally.
Lipophilicity XLogP3 Blood-brain barrier Nonspecific binding

Acute Toxicity Profile and Handling Protocols

N-Benzyl-2-chloro-5-nitrobenzamide carries a GHS06 acute toxicity classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), assigned to UN 2811 (toxic solids, organic, n.o.s.) Packing Group III [1]. GW9662 and T0070907 also carry hazard warnings but are more commonly handled as DMSO stock solutions at defined concentrations with well-documented PPE protocols . The combination of dermal (H311) and inhalation (H331) toxicity for the neat solid form of N-Benzyl-2-chloro-5-nitrobenzamide, coupled with a higher melting point requiring mechanical grinding for solubilization, elevates the handling risk relative to GW9662 (supplied as a fine powder, mp 158–159 °C, more readily solubilized in DMSO at 26 mg·mL⁻¹) .

Handling context
Cross-study comparable
GHS06 H301/H311/H331 vs. GW9662 (H301 only)
Requires engineering control and PPE review for neat solid handling.
Per ChemicalBook SDS; confirm with supplier documentation.
Acute toxicity GHS classification Safety handling Procurement risk

N-Benzyl-2-chloro-5-nitrobenzamide: Best-Fit Research Applications


Scaffold-Hopping Library Design for Nuclear Receptor Covalent Ligands

The benzyl-substituted CNB scaffold occupies a distinct region of chemical space relative to the well-characterized N-aryl CNBs GW9662 and T0070907. The additional rotatable bond and hydrogen-bond donor capacity [1] enable exploration of binding poses that are inaccessible to the more rigid N-phenyl or N-pyridinyl analogs. For teams conducting fragment-based or scaffold-hopping campaigns against nuclear receptors with reactive cysteine residues (PPARγ Cys285, RORγt allosteric site), this compound serves as a structurally differentiated warhead-bearing intermediate that can be further elaborated at the benzyl ring or the benzamide core [2]. The 2024 Carrillo et al. study confirms that optimized CNB analogs achieve oral bioavailability and brain penetration, validating the broader class for CNS-accessible covalent targeting [3].

Late-Stage Diversification via Copper-Catalyzed C-2 Hydroxylation

The 2-chloro substituent is a demonstrated substrate for CuI/1,10-phenanthroline-catalyzed hydroxylation in neat water, providing a direct entry into 2-hydroxybenzamide (salicylamide) derivatives [1]. This synthetic handle is particularly valuable for medicinal chemistry programs targeting iron-chelating or anti-inflammatory mechanisms where the salicylamide substructure is pharmacophoric. The reaction proceeds in water as the sole solvent, offering a practical green-chemistry route that avoids protection/deprotection sequences and reduces organic solvent waste streams. The demonstrated substrate scope (33–96% yield across diverse 2-chlorobenzamides) provides confidence in the scalability of this transformation for analog generation.

Lipophilicity-Dependent Pharmacology Probe

With a predicted XLogP3 of 3.3, N-Benzyl-2-chloro-5-nitrobenzamide occupies a lipophilicity window relevant to passive membrane permeability while still maintaining aqueous solubility adequate for in vitro assay conditions [1]. This compound can serve as a matched-pair comparator against GW9662 (XLogP3 ~2.9) and T0070907 (XLogP3 ~2.5) in systematic structure-property relationship (SPR) studies aimed at deconvoluting the contributions of lipophilicity vs. specific target engagement to observed cellular potency and off-target profiles [2]. The 2024 antitrypanosomal CNB study demonstrates that brain concentrations exceeding 7 μM are achievable with this class, supporting the use of logP-tuned CNB analogs for CNS drug discovery programs [3].

Antiparasitic Lead Optimization Intermediate

The chloronitrobenzamide class has validated antitrypanosomal activity, with the 2013 Hwang et al. study establishing extensive SAR for CNBs against Trypanosoma brucei subspecies (EC50 values reaching 2–27 nM for optimized leads) and the 2024 Carrillo et al. study confirming in vivo efficacy with oral dosing [1][2]. N-Benzyl-2-chloro-5-nitrobenzamide, as a building block bearing the 2-Cl-5-NO₂ pharmacophore, can be elaborated through the benzyl ring or at the 2-position to generate focused libraries for antiparasitic screening. The benzyl group provides a synthetic handle for further diversification (e.g., through electrophilic aromatic substitution or cross-coupling), offering an advantage over the unsubstituted N-phenyl group of GW9662, which is less amenable to regioselective functionalization.

Application
Selection Property
Validation Focus
Nuclear receptor scaffold-hopping
N-benzyl conformational flexibility and H-bond donor capacity
Covalent targeting of reactive cysteine residues in PPARγ or RORγt
Late-stage salicylamide diversification
2-Chloro substituent as latent hydroxyl handle for aqueous Cu catalysis
Green-chemistry synthetic route validation
Lipophilicity-dependent pharmacology
Predicted XLogP3 of 3.3 as matched-pair comparator to N-aryl CNBs
Deconvoluting logP contribution to cellular potency and off-target profiles
Antiparasitic lead optimization
2-Cl-5-NO₂ pharmacophore with diversifiable benzyl group
Focused library generation for antitrypanosomal screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-2-chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.